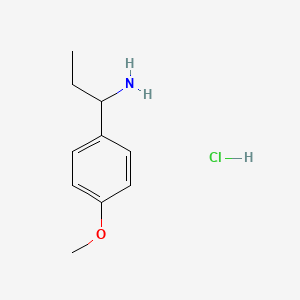

1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Vue d'ensemble

Description

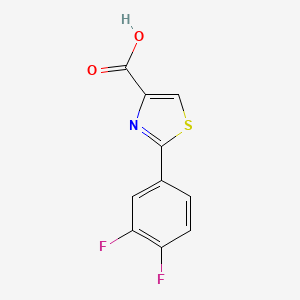

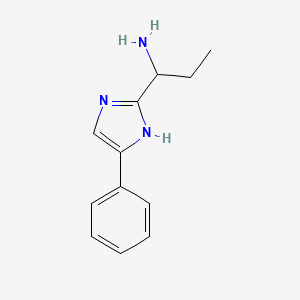

“1-(4-Methoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 244145-40-2 . It has a molecular weight of 201.7 . The IUPAC name for this compound is (1S)-1-(4-methoxyphenyl)-1-propanamine hydrochloride .

Molecular Structure Analysis

The InChI code for “1-(4-Methoxyphenyl)propan-1-amine hydrochloride” is 1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry room .Applications De Recherche Scientifique

Synthesis of Optical Active Intermediates

1-(4-Methoxyphenyl)propan-1-amine hydrochloride is used in the synthesis of optical active intermediates like (R)-1-(4-Methoxyphenyl)propan-2-amine, a crucial intermediate for (R,R)-formoterol, synthesized from d-alanine with a relatively high overall yield. This process includes steps such as protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan et al., 2008).

In the Synthesis of Antibacterial Compounds

This compound is also integral in synthesizing propanaryl-amines with significant antibacterial activity. This involves the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by the reduction of the obtained azomethines, resulting in compounds whose oxalates and hydrochlorides exhibit high antibacterial activity (Arutyunyan et al., 2017).

Kinetics and Mechanism of Reactions

The reactions of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride derivatives with a series of secondary alicyclic amines have been studied kinetically. This research provides valuable insights into the reaction mechanisms and kinetics, contributing to a better understanding of its chemical behavior and potential applications in various chemical processes (Castro et al., 2001).

Development of High-Spin Organic Polymers

The compound is utilized in the preparation of high molecular weight, high-spin organic polymers with solvent-solubility and film formability. These polymers demonstrate significant potential in various applications due to their unique chemical and physical properties (Kurata et al., 2007).

Production of Versatile Building Blocks for Synthesis

4-Methoxyphenyl derivatives are employed in the synthesis of versatile building blocks for chemical synthesis, demonstrating its role in advancing synthetic methodologies and contributing to the development of new materials and chemicals (Fischer et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride is the serotonin transporter . This compound also interacts with alpha receptors . These targets play a crucial role in neurotransmission, particularly in the regulation of mood, appetite, and sleep.

Mode of Action

1-(4-Methoxyphenyl)propan-1-amine hydrochloride acts as a potent and selective serotonin releasing agent . It binds to the serotonin transporter, leading to an increase in the concentration of serotonin in the synaptic cleft. This compound also binds to alpha receptors, mediating its effects .

Biochemical Pathways

The compound’s interaction with the serotonin transporter affects the serotonergic pathway , leading to increased serotonin levels in the synaptic cleft . The downstream effects of this include mood elevation and appetite suppression. Interaction with alpha receptors can lead to vasoconstriction or vasodilation, depending on the subtype of the receptor .

Result of Action

The molecular and cellular effects of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride’s action include increased serotonin levels in the synaptic cleft and modulation of alpha receptor activity . These effects can lead to changes in mood, appetite, and vascular tone.

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPAINWSSZGNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)

![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)

![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)